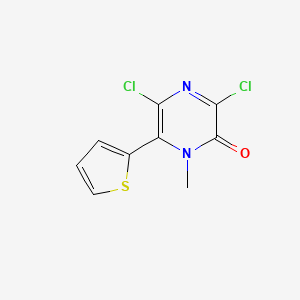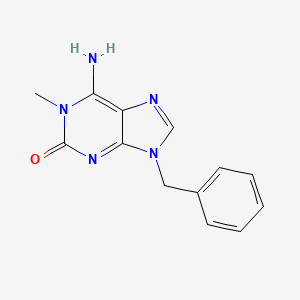![molecular formula C13H14ClN3O B11857525 4(3H)-Quinazolinone, 3-[2-(chloromethyl)-1-aziridinyl]-2-ethyl- CAS No. 112085-03-7](/img/structure/B11857525.png)
4(3H)-Quinazolinone, 3-[2-(chloromethyl)-1-aziridinyl]-2-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(chloromethyl)aziridin-1-yl)-2-ethylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the class of aziridine-containing quinazolinones. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. Quinazolinones are bicyclic compounds that have shown significant biological activities, including anticancer, antibacterial, and antifungal properties.
准备方法
The synthesis of 3-(2-(chloromethyl)aziridin-1-yl)-2-ethylquinazolin-4(3H)-one typically involves multiple steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide or by the cyclization of a haloamine.
Quinazolinone Core Construction: The quinazolinone core is usually constructed via the condensation of anthranilic acid derivatives with amides or isocyanates.
Final Coupling: The aziridine and quinazolinone moieties are then coupled together under specific conditions to form the final compound. This step often involves the use of a chloromethylating agent to introduce the chloromethyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
3-(2-(chloromethyl)aziridin-1-yl)-2-ethylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce various functional groups.
Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, thiols, and acids, resulting in the formation of more stable, open-chain compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quinazolinone core.
Common reagents used in these reactions include sodium azide, thiols, and various acids and bases. The major products formed depend on the specific reagents and conditions used.
科学研究应用
3-(2-(chloromethyl)aziridin-1-yl)-2-ethylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: The compound’s ability to interact with nucleophiles makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Due to its potential anticancer properties, it is investigated for use in chemotherapy and other cancer treatments.
Industry: The compound’s reactivity is exploited in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-(chloromethyl)aziridin-1-yl)-2-ethylquinazolin-4(3H)-one involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophiles such as thiols and amines, leading to the modification of proteins and other biomolecules. This can result in the inhibition of enzyme activity, disruption of protein-protein interactions, and induction of cell death in cancer cells.
相似化合物的比较
Similar compounds include other aziridine-containing quinazolinones and aziridine derivatives. Compared to these compounds, 3-(2-(chloromethyl)aziridin-1-yl)-2-ethylquinazolin-4(3H)-one is unique due to its specific substitution pattern, which enhances its reactivity and potential biological activity. Other similar compounds include:
Aziridine-2-carboxylic acid derivatives: Known for their reactivity and potential as enzyme inhibitors.
Tetrazole-containing aziridines: Studied for their interaction with DNA and potential antitumor activity.
CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide): Used in prodrug therapy for its ability to form DNA crosslinks.
属性
CAS 编号 |
112085-03-7 |
|---|---|
分子式 |
C13H14ClN3O |
分子量 |
263.72 g/mol |
IUPAC 名称 |
3-[2-(chloromethyl)aziridin-1-yl]-2-ethylquinazolin-4-one |
InChI |
InChI=1S/C13H14ClN3O/c1-2-12-15-11-6-4-3-5-10(11)13(18)17(12)16-8-9(16)7-14/h3-6,9H,2,7-8H2,1H3 |
InChI 键 |
FWKWMFGVZVTKES-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1N3CC3CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B11857445.png)
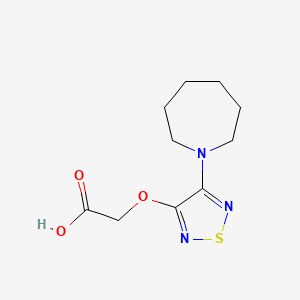
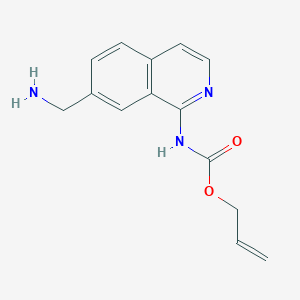
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B11857470.png)
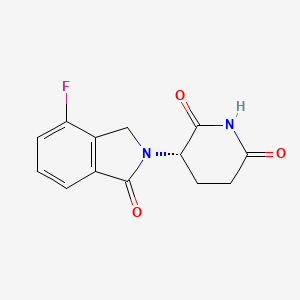
![tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11857485.png)

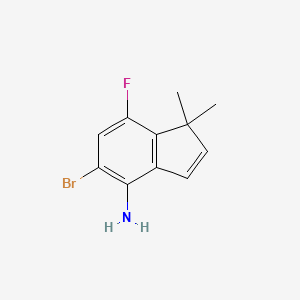
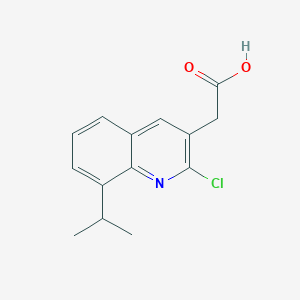
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11857506.png)

![1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline](/img/structure/B11857539.png)
